3-Hydroxy-4-methylbenzenesulfonic acid
Overview
Description
It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the 3rd and 4th positions, respectively . This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out using concentrated sulfuric acid (H2SO4) under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-4-methylbenzenesulfonic acid can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Hydroxy-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical agents and as a precursor for drug synthesis.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the methyl group at the 4th position.
3-Methylbenzenesulfonic acid: Lacks the hydroxyl group at the 3rd position.
2-Hydroxy-4-methylbenzenesulfonic acid: The hydroxyl group is at the 2nd position instead of the 3rd.
Uniqueness
3-Hydroxy-4-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups in specific positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-hydroxy-4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARIFRHBFXEJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500416 | |
Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7134-03-4 | |
Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-4-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8A174030U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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